molecular formula C9H5N B1338605 2,6-Diethynylpyridine CAS No. 75867-46-8

2,6-Diethynylpyridine

Cat. No. B1338605
CAS RN: 75867-46-8
M. Wt: 127.14 g/mol
InChI Key: VYRLFYTZNXGQIK-UHFFFAOYSA-N
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Description

2,6-Diethynylpyridine is a small organic molecule that has been studied for its ability to form ordered arrays and exhibit interesting chemical properties. Despite lacking conventional hydrogen bonding sites and alkyl chains, it can organize into superperiodic structures through weak hydrogen bonds and π-π stacking interactions . The molecule's structure allows for the formation of head-to-tail tapes, which are further assembled into 2D polar sheets and 3D polar crystals [3

Scientific Research Applications

Nonlinear Optical Properties

2,6-Diethynylpyridine exhibits significant potential in the field of nonlinear optics. It forms polar crystals through hydrogen bonding and π-π stacking interactions, leading to a strong powder Second Harmonic Generation (SHG) response. This property is crucial for applications in photonics and optoelectronics. The strength of its SHG response is reportedly five times stronger than that of crystalline urea (Ohkita et al., 2001).

Ordered Molecular Arrays

Studies have shown that 2,6-diethynylpyridine can form ordered molecular arrays at interfaces, like between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG), even in the absence of conventional hydrogen bonding sites. This finding is important for understanding molecular self-assembly and its applications in materials science (Otsuki et al., 2008).

Fluorescence and Quantum Efficiency

Synthesis of organic and Pt(II)-σ-acetylide monomers and polymers based on 2,6-diethynylpyridine has been reported. These compounds exhibit strong fluorescence with significant quantum yields. The fluorescence intensities and quantum efficiencies are enhanced through quaternization, indicating potential applications in organic electronics and photonics (Bunten & Kakkar, 1996).

Hydrogen Bonding and Interaction Studies

The hydrogen bonding properties of 2,6-diethynylpyridine have been extensively studied, revealing complex interaction patterns with various molecules. These studies are valuable for understanding molecular interactions in chemical and biological systems (Vojta et al., 2015).

Conductivity and Electrochemical Applications

Polymers of 2,6-diethynylpyridine doped with iodine exhibit conducting properties. This material has been analyzed using thermal analysis techniques and applied in electrochemical sensors, highlighting its potential in sensor technology and conductive materials (Campanella et al., 1989).

Electronic and Optical Material Design

Computational studies have explored the electronic and optical properties of ferrocene-based molecular frameworks using 2,6-diethynylpyridine as a bridge. These studies aid in the design of new electronic materials, demonstrating the compound's role in advancing material science (Ding et al., 2010).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name

2,6-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLFYTZNXGQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503251
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethynylpyridine

CAS RN

75867-46-8
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethynylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
D Vojta, G Kovačević, M Vazdar - … Acta Part A: Molecular and Biomolecular …, 2015 - Elsevier
Hydrogen bonding properties of 2,6- and 3,5-diethynylpyridine were analyzed by exploring of their interactions with trimethylphosphate, as hydrogen bond acceptor, or phenol, as …
RN Das, M Debnath, A Gaurav… - Chemistry–A European …, 2014 - Wiley Online Library
Bis(phenylethynyl)pyridylcarboxamides with amide side chains at the para position of the NH 2 group possess strong solvatochromic properties compared with the meta analogues. …
RK Singh, MK Mishra - International Journal of Quantum …, 2012 - Wiley Online Library
The optimized geometry, dipole moment, and HOMO–LUMO gap for three monoethynylpyridines and six diethynylpyridines have been computed using DFT/B3LYP/6‐311++g(3df,3p) …
J Otsuki, Y Arai, M Amano, H Sawai, M Ohkita… - Langmuir, 2008 - ACS Publications
Regardless of the absence of alkyl chains and conventional hydrogen bonding sites as well as its small size, 2,6-diethynylpyridine forms an ordered array at the interface between 1-…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
J Vicente, MT Chicote, MM Alvarez-Falcón… - …, 2004 - ACS Publications
The reactions of 3,5-diethynylpyridine (Py(C⋮CH) 2 ) with PPN[Au(acac) 2 ] (2.5:1; PPN = Ph 3 P N PPh 3 ) or with [AuCl(SMe 2 )] and NEt 3 (1:2:2) give respectively PPN[Au{C⋮C(Py)C…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
M Ohkita, T Suzuki, K Nakatani, T Tsuji - Chemistry letters, 2001 - journal.csj.jp
The crystallization of 2,6-diethynylpyridine 1 leads to C(sp 2 )–H···N hydrogen bonded head-to-tail tapes which are held together by C(sp)–H···π hydrogen bridges to form 2D polar …
Number of citations: 14 www.journal.csj.jp
J Dash, ZAE Waller, GD Pantoş… - … A European Journal, 2011 - Wiley Online Library
Herein, we report the design, synthesis and biophysical evaluation of novel 1, 2, 3-triazole-linked diethynylpyridine amides and trisubstituted diethynyl-pyridine amides as promising G-…
K Miki, M Fujita, Y Inoue, Y Senda… - The Journal of …, 2010 - ACS Publications
The Sonogashira−Hagihara coupling reactions of 2,6-diiodopyridine and cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-…
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
X Xu, VV Jerca, R Hoogenboom - Macromolecular Rapid …, 2020 - Wiley Online Library
In this study, a supramolecular hydrogel formed by incorporating the 2,6‐bis(1,2,3‐triazol‐4‐yl)‐pyridine (btp) ligand in the backbone of a polymer prepared by copper(I)‐catalyzed …
R Barroso, MP Cabal, A Jiménez… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cascade reaction between N-tosylhydrazones and 2-alkynylpyridines leads to 2-(pyrazol-3-yl)pyridines, important structural motifs in ligands for transition metals and bioactive …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk

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